molecular formula C8H7ClN2O2 B2463151 1H-Pyrrolo[2,3-c]pyridine-4-carboxylic acid hydrochloride CAS No. 2228833-06-3

1H-Pyrrolo[2,3-c]pyridine-4-carboxylic acid hydrochloride

Cat. No.: B2463151
CAS No.: 2228833-06-3
M. Wt: 198.61
InChI Key: FIFDVPCQLIPYFK-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-c]pyridine-4-carboxylic acid hydrochloride is a heterocyclic compound that has garnered significant interest in various fields of scientific research This compound is characterized by a fused pyrrole and pyridine ring system, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under acidic or basic conditions to form the fused ring system. For instance, a precursor such as 2-aminopyridine can undergo cyclization with a suitable carbonyl compound in the presence of a catalyst to yield the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[2,3-c]pyridine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogens or other leaving groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1H-Pyrrolo[2,3-c]pyridine-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is used in the study of protein-ligand interactions, particularly in the context of enzyme inhibition.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.

    Industry: In industrial settings, it is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

    1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid: Another heterocyclic compound with a similar fused ring system but differing in the position of the carboxylic acid group.

    1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid: Similar in structure but with a different arrangement of the nitrogen atoms in the ring system.

Uniqueness: 1H-Pyrrolo[2,3-c]pyridine-4-carboxylic acid hydrochloride is unique due to its specific ring fusion and functional group positioning, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and application in various scientific fields.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better exploit its potential in advancing scientific knowledge and developing new technologies.

Properties

IUPAC Name

1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2.ClH/c11-8(12)6-3-9-4-7-5(6)1-2-10-7;/h1-4,10H,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIFDVPCQLIPYFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CN=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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